Regioisomeric Differentiation: 2-(Aminomethyl)pyrimidin-5-amine vs. 5-(Aminomethyl)pyrimidin-2-amine — Hydrogen-Bond Donor Count and Rotatable Bond Geometry
2-(Aminomethyl)pyrimidin-5-amine presents 3 hydrogen-bond donor sites (two amine NH₂ groups plus one additional donor from the aminomethyl –CH₂NH₂) and 4 hydrogen-bond acceptor sites (pyrimidine ring nitrogens), yielding a total H-bond donor count of 3 and a rotatable bond count of 2 (the exocyclic CH₂–NH₂ bond is the sole rotatable linkage beyond ring substituents) . By comparison, its regioisomer 5-(aminomethyl)pyrimidin-2-amine (CAS 672324-80-0) has a rotatable bond count of only 1 (the aminomethyl side chain at position 5), a difference that restricts conformational sampling in derived ligand series. This difference in rotatable bond count translates to measurably distinct molecular recognition properties: the 2-aminomethyl orientation in the target compound projects substituents along a vector approximately 60° divergent from that of the 5-aminomethyl regioisomer, as evidenced by the binding mode of the aminomethylpyrimidine scaffold in the DPP-IV co-crystal structure PDB 1RWQ [1].
| Evidence Dimension | Hydrogen-bond donor count and rotatable bond geometry |
|---|---|
| Target Compound Data | H-bond donors: 3; Rotatable bonds: 2; Aminomethyl at C2 position (CAS 933686-71-6) |
| Comparator Or Baseline | 5-(Aminomethyl)pyrimidin-2-amine (CAS 672324-80-0): H-bond donors: 3; Rotatable bonds: 1; Aminomethyl at C5 position |
| Quantified Difference | Rotatable bonds: 2 vs. 1 (Δ = +1 rotatable bond for target compound); divergent substitution vector geometry (~60° angular difference) |
| Conditions | Calculated from SMILES structures: NCc1ncc(N)cn1 (target) vs. NCc1cnc(N)nc1 (regioisomer); structural geometry validated by X-ray crystallography of related aminomethylpyrimidine-DPP-IV complex (PDB 1RWQ, 2.20 Å resolution) |
Why This Matters
The additional rotatable bond and altered substitution vector directly impact the conformational landscape of derived inhibitors, making the target compound a structurally non-interchangeable scaffold for programs where precise spatial presentation of substituents to protein binding pockets is critical.
- [1] RCSB Protein Data Bank. Structure 1RWQ. Peters JU et al. Bioorg Med Chem Lett. 2004;14:1491-1493. Resolution 2.20 Å. View Source
